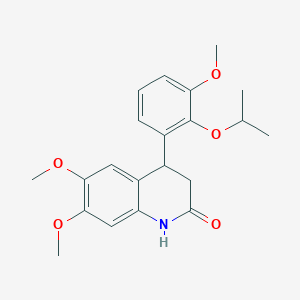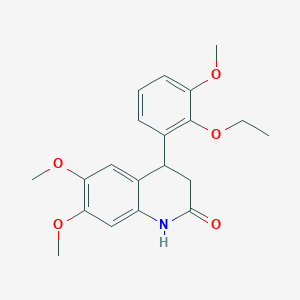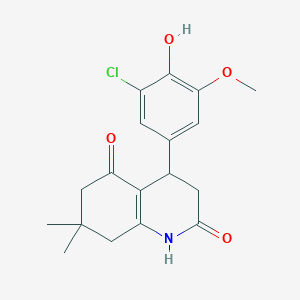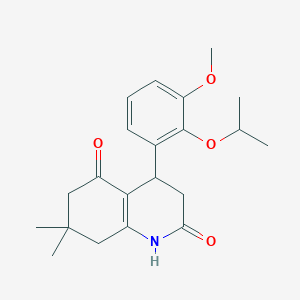
4-(3-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Übersicht
Beschreibung
4-(3-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, commonly known as NPDQ, is a synthetic compound that has been widely used in scientific research. It belongs to the class of quinolinediones, which are known for their diverse biological activities. NPDQ has been found to have potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of NPDQ involves the inhibition of PP2A and modulation of NMDA receptors. PP2A is a serine/threonine phosphatase that regulates the activity of many signaling pathways involved in cell proliferation, differentiation, and survival. NPDQ binds to the catalytic subunit of PP2A and disrupts its activity, leading to the activation of downstream signaling pathways that promote cell proliferation and survival.
NMDA receptors are ionotropic glutamate receptors that are involved in synaptic plasticity and neuronal survival. NPDQ has been found to bind to the glycine-binding site of NMDA receptors and modulate their activity. This results in the activation of downstream signaling pathways that promote neuronal survival and synaptic plasticity.
Biochemical and Physiological Effects
NPDQ has been found to have diverse biochemical and physiological effects. In cancer cells, NPDQ-mediated inhibition of PP2A leads to the activation of downstream signaling pathways that promote cell proliferation and survival. NPDQ has also been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
In neuronal cells, NPDQ has been shown to modulate the activity of NMDA receptors, leading to the activation of downstream signaling pathways that promote neuronal survival and synaptic plasticity. NPDQ has also been found to reduce neuroinflammation and oxidative stress, which are key contributors to neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
NPDQ has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods without degradation. NPDQ has been extensively studied in vitro and in vivo, and its mechanism of action is well understood.
However, there are also some limitations to NPDQ research. It has been found to have low solubility in water, which can limit its bioavailability and efficacy. NPDQ also has poor pharmacokinetic properties, which can limit its potential therapeutic applications. Further research is needed to improve the solubility and pharmacokinetic properties of NPDQ.
Zukünftige Richtungen
There are several future directions for NPDQ research. One area of research is the development of NPDQ analogs with improved pharmacokinetic properties and efficacy. Another area of research is the evaluation of NPDQ in preclinical and clinical studies for its potential therapeutic applications in cancer and neurodegenerative disorders.
In addition, NPDQ can be used as a research tool to study the role of PP2A and NMDA receptors in various cellular processes. NPDQ can also be used to study the downstream signaling pathways activated by PP2A and NMDA receptors, which can provide insights into the pathogenesis of cancer and neurodegenerative diseases.
Conclusion
In conclusion, NPDQ is a synthetic compound that has been extensively studied for its potential therapeutic applications in cancer and neurodegenerative disorders. It inhibits the activity of PP2A and modulates the activity of NMDA receptors, leading to downstream signaling pathways that promote cell proliferation and survival, as well as neuronal survival and synaptic plasticity. NPDQ has several advantages for lab experiments, but also has limitations that need to be addressed. Future research on NPDQ can provide insights into the pathogenesis of cancer and neurodegenerative diseases, as well as lead to the development of novel therapeutics.
Wissenschaftliche Forschungsanwendungen
NPDQ has been extensively studied for its potential therapeutic applications in cancer and neurodegenerative disorders. It has been found to inhibit the activity of protein phosphatase 2A (PP2A), a tumor suppressor protein that is downregulated in many types of cancer. NPDQ-mediated inhibition of PP2A leads to the activation of downstream signaling pathways that promote cell proliferation and survival. Therefore, NPDQ has been proposed as a potential anticancer agent.
In addition, NPDQ has been shown to have neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's and Parkinson's diseases. NPDQ-mediated neuroprotection is thought to be due to its ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and neuronal survival. NPDQ has also been found to reduce neuroinflammation and oxidative stress, which are key contributors to neurodegeneration.
Eigenschaften
IUPAC Name |
4-(3-nitrophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-13-6-2-5-12-15(13)11(8-14(19)16-12)9-3-1-4-10(7-9)17(20)21/h1,3-4,7,11H,2,5-6,8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWFPUYEBUMJJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-(4-bromo-2-thienyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4262952.png)
![8-(2-isopropoxy-3-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4262954.png)

![4-(2-isopropoxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4262967.png)

![4-(2-chlorophenyl)-7-hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4262984.png)





